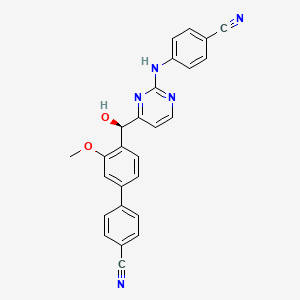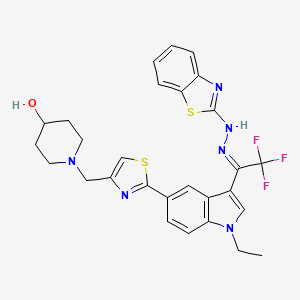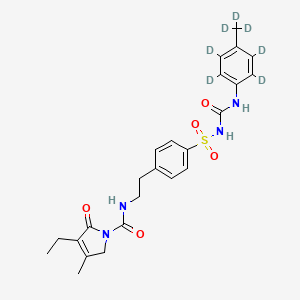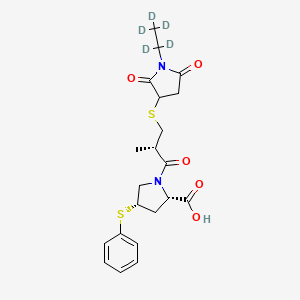
NAMPT degrader-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NAMPT degrader-1, also known as Compound A3, is a potent degrader of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. This compound exhibits significant antitumor activity by specifically inducing the degradation of NAMPT through the autophagy-lysosomal pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NAMPT degrader-1 involves the use of various chemical reagents and conditions. The compound is synthesized through a series of chemical reactions, including the formation of amide bonds and the incorporation of specific functional groups that target NAMPT for degradation. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in the available literature .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
NAMPT degrader-1 undergoes various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound .
Applications De Recherche Scientifique
NAMPT degrader-1 has several scientific research applications, including:
Cancer Therapy: The compound has shown potent antitumor activity by degrading NAMPT, leading to reduced NAD+ levels and subsequent cell death in cancer cells.
Biological Studies: This compound is used in studies to understand the role of NAMPT in cellular metabolism and its impact on various biological processes.
Drug Development: The compound serves as a lead molecule for developing new therapeutic agents targeting NAMPT for the treatment of cancer and other diseases.
Mécanisme D'action
NAMPT degrader-1 exerts its effects by specifically inducing the degradation of NAMPT through the autophagy-lysosomal pathway. This degradation leads to a decrease in NAD+ levels, which is essential for cellular metabolism and energy production. The reduction in NAD+ levels results in cell death, particularly in cancer cells that rely heavily on NAMPT for NAD+ biosynthesis .
Propriétés
Formule moléculaire |
C56H68ClN9O5S2 |
|---|---|
Poids moléculaire |
1046.8 g/mol |
Nom IUPAC |
N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methyl-N-[3-[9-[4-[4-(pyridin-3-ylmethylcarbamothioylamino)phenyl]sulfonylpiperazin-1-yl]nonanoylamino]propyl]benzamide |
InChI |
InChI=1S/C56H68ClN9O5S2/c1-41(2)52(53-62-50-37-46(57)23-28-49(50)55(69)66(53)40-43-15-9-8-10-16-43)65(54(68)45-21-19-42(3)20-22-45)32-14-30-59-51(67)18-11-6-4-5-7-12-31-63-33-35-64(36-34-63)73(70,71)48-26-24-47(25-27-48)61-56(72)60-39-44-17-13-29-58-38-44/h8-10,13,15-17,19-29,37-38,41,52H,4-7,11-12,14,18,30-36,39-40H2,1-3H3,(H,59,67)(H2,60,61,72)/t52-/m1/s1 |
Clé InChI |
LZCAADBODOWVEZ-OIVUAWODSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)N(CCCNC(=O)CCCCCCCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=S)NCC4=CN=CC=C4)[C@@H](C5=NC6=C(C=CC(=C6)Cl)C(=O)N5CC7=CC=CC=C7)C(C)C |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)N(CCCNC(=O)CCCCCCCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=S)NCC4=CN=CC=C4)C(C5=NC6=C(C=CC(=C6)Cl)C(=O)N5CC7=CC=CC=C7)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


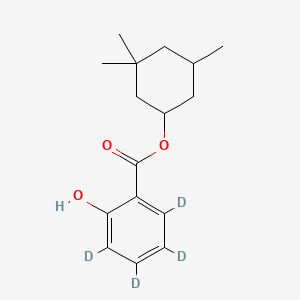
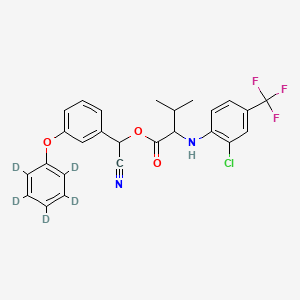
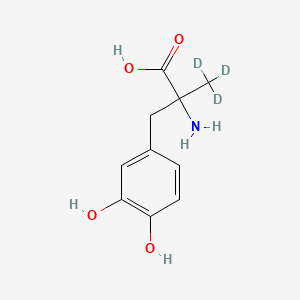
![(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12415720.png)

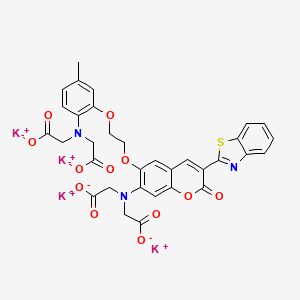
![5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B12415740.png)
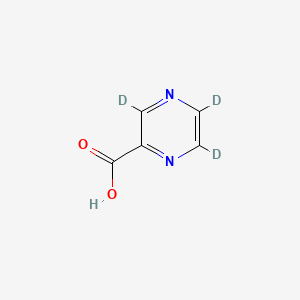
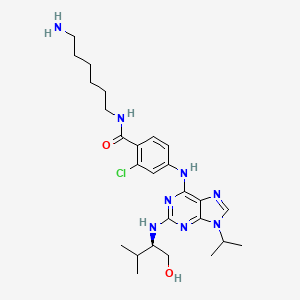
![N-[4-[4-(3-cyanophenyl)piperazin-1-yl]butyl]-4-thiophen-3-ylbenzamide](/img/structure/B12415753.png)
